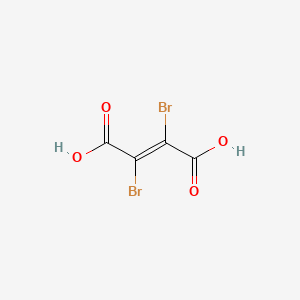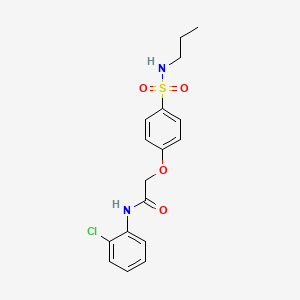
3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that is synthesized through a specific method.
作用機序
The mechanism of action of 3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological activities through the inhibition of specific enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, it has been reported to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using 3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole in lab experiments is its high purity and yield. This allows for accurate and reproducible results. However, one limitation is that it may not be readily available in large quantities, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole. One direction is to further investigate its potential as a fluorescent probe for detecting metal ions in biological samples. Another direction is to study its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale production.
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and optimize its use in various applications.
合成法
The synthesis of 3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole involves the reaction of 2-ethoxy-6-phenylpyridine-3-carboxylic acid hydrazide with pyridine-3-carboxylic acid and phosphorus oxychloride. The reaction mixture is then heated to form the desired compound. This method is reported to have a high yield and purity of the final product.
科学的研究の応用
3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. It has been reported to have antimicrobial, antitumor, and anti-inflammatory activities. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples.
特性
IUPAC Name |
3-(2-ethoxy-6-phenylpyridin-3-yl)-5-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-2-25-20-16(10-11-17(22-20)14-7-4-3-5-8-14)18-23-19(26-24-18)15-9-6-12-21-13-15/h3-13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVDETHOUDLZRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC=CC=C2)C3=NOC(=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-chlorophenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7699958.png)


![N-(2H-1,3-benzodioxol-5-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B7699988.png)





![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B7700023.png)

![N-(3-chloro-4-fluorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700037.png)